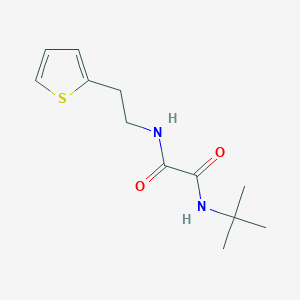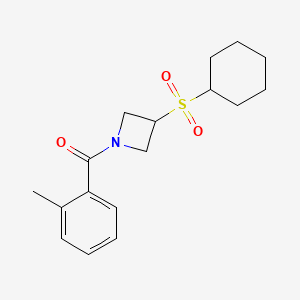
3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, also known as DB772, is a benzothiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues in the target protein. This binding causes a conformational change in the protein, leading to a change in its fluorescence properties.
Biochemical and physiological effects:
3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has been shown to possess a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its high selectivity for certain proteins, allowing for the specific detection of protein-protein interactions. However, the use of this compound in vivo is limited by its poor solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of improved synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide and its potential applications in various scientific fields. Finally, the development of more soluble and less toxic derivatives of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide could lead to its use as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminothiophenol with 2-chloro-N-(3-dimethylaminopropyl)acetamide, followed by the addition of 6-chloro-1,3-benzothiazole-2-sulfonyl chloride. The resulting product is then purified through recrystallization, yielding 3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide in high purity.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is as a fluorescent probe for detecting protein-protein interactions. This compound has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties that can be used to monitor protein-protein interactions in real-time.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-20(2)11-5-3-4-10(8-11)15(21)19-16-18-13-7-6-12(25(17,22)23)9-14(13)24-16/h3-9H,1-2H3,(H2,17,22,23)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXZYMESSGTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2383222.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)



![N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383229.png)
![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)



![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)